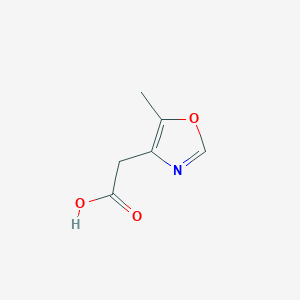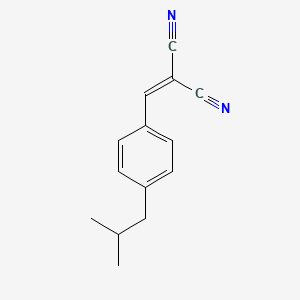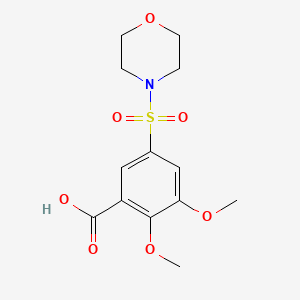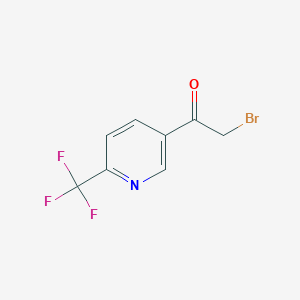
4-(3,3-Dimethylazetidin-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(3,3-Dimethylazetidin-1-yl)piperidine” is a compound with a molecular weight of 168.28 . Its IUPAC name is the same as its common name .
Molecular Structure Analysis
The InChI code for “4-(3,3-Dimethylazetidin-1-yl)piperidine” is1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3 . This indicates that the compound has a structure with 10 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms.
科学的研究の応用
Gastric Antisecretory Agents
Research has identified piperidine derivatives as potent gastric antisecretory agents. The study of 4-(diphenylmethyl)-1-piperidinemethanimine revealed its effectiveness in reducing gastric acid secretion in rats, highlighting its potential for treating peptic ulcer disease. Modifications to the compound have led to derivatives like fenoctimine, which exhibit no anticholinergic activity and are under clinical trials for their antisecretory properties (Scott et al., 1983).
Corrosion Inhibition
Piperidine derivatives have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been used to assess the efficiency of these derivatives in preventing corrosion, with findings indicating that certain piperidine derivatives can significantly protect iron surfaces against corrosion (Kaya et al., 2016).
Treatment of Gastrointestinal Motility Disorders
Studies within the series of N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have aimed at discovering a peripherally selective opioid antagonist with high activity for systemic administration. These efforts have led to the identification of compounds suitable for clinical investigations into the role of mu-opioid receptors in gastrointestinal motility disorders (Zimmerman et al., 1994).
Antithrombotic Treatment
The development of GPIIb/IIIa integrin antagonists using trisubstituted beta-amino acid derivatives and a substituted benzamidine structure has shown promise for antithrombotic treatment. These compounds exhibit significant inhibitory activity against human platelet aggregation and have potential for acute phase treatment due to their excellent therapeutic profiles (Hayashi et al., 1998).
DNA Cleavage and Photoproduct Repair
Research into alternative amines for cleaving abasic and UV-irradiated DNA has identified piperidine derivatives that can operate at near-neutral pH without non-specific damage. These findings are significant for locating low levels of photoproducts in DNA, which is crucial for understanding DNA repair mechanisms (McHugh & Knowland, 1995).
Fluorescent pH Sensors
Piperidine-naphthalimide derivatives have been synthesized and identified as novel fluorescent pH sensors. These compounds show strong fluorescence quenching and red shift in weakly acidic conditions due to intramolecular hydrogen bonding, offering potential applications in pH-sensitive environments (Cui et al., 2004).
Safety And Hazards
特性
IUPAC Name |
4-(3,3-dimethylazetidin-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-10(2)7-12(8-10)9-3-5-11-6-4-9/h9,11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWQRBLKCWCFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Dimethylazetidin-1-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[d][1,3]dioxol-5-yl(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2857246.png)
![4-chloro-N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2857247.png)
![N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2857248.png)
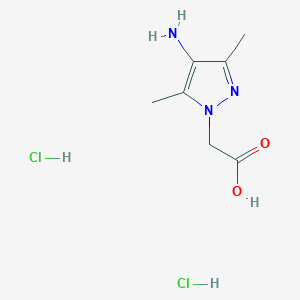
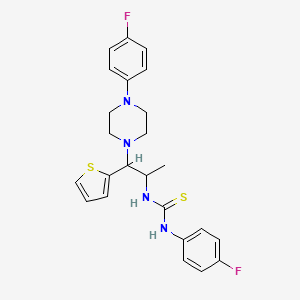
![2-Ethyl-8,9-dimethoxy-5-[(3-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2857252.png)
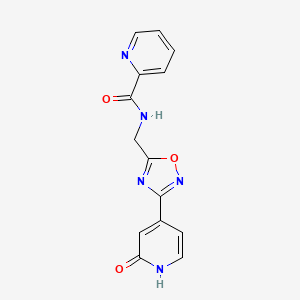
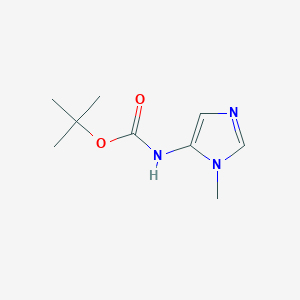
![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dinitrobenzamide hydrochloride](/img/structure/B2857256.png)
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2857262.png)
